molecular formula C9H12N2O B2403271 2-Amino-4-tert-butyl-3-furonitrile CAS No. 72965-46-9

2-Amino-4-tert-butyl-3-furonitrile

Cat. No.: B2403271
CAS No.: 72965-46-9
M. Wt: 164.208
InChI Key: VGSLQRRXQXCXMJ-UHFFFAOYSA-N
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Description

2-Amino-4-tert-butyl-3-furonitrile is a chemical compound with the CAS Number: 72965-46-9 . It has a molecular weight of 164.21 and its IUPAC name is this compound . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O/c1-9(2,3)7-5-12-8(11)6(7)4-10/h5H,11H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C and protected from light .

Scientific Research Applications

Histamine H4 Receptor Ligands

2-Amino-4-tert-butyl-3-furonitrile derivatives have been explored for their potential in medicinal chemistry, particularly as ligands for the histamine H4 receptor. These compounds were synthesized and optimized for potency through structure-activity relationship (SAR) studies. One notable compound, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, demonstrated potent in vitro activity and effectiveness as an anti-inflammatory agent and antinociceptive in pain models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Perfluoro-tert-butyl 4-Hydroxyproline in NMR

The synthesis and application of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as novel amino acids for NMR applications have been documented. These amino acids, synthesized in various steps, exhibit distinct conformational preferences, enhancing the sensitivity and resolution of 19F NMR for probes and medicinal chemistry applications (Tressler & Zondlo, 2014).

Trifluoromethylated Furan Derivatives

The interaction between tert-butyl isocyanide and trifluoro-4-aryl-butane-2,4-diones has been studied, leading to the synthesis of new trifluoromethylated furan derivatives. These derivatives, obtained through enolization-cyclization reactions, are of interest due to the unique properties of the trifluoromethyl group in pharmaceuticals and agrochemicals (Mosslemin et al., 2004).

Synthesis of 2-Amino-4H-Pyrans

An efficient one-pot synthesis method for 2-amino-4H-pyrans, compounds with various applications including biological activities, has been reported. This synthesis approach yields compounds like dimethyl, diethyl, and di-tert-butyl-2-(tert-butylamino)-5-benzoyl-6-phenyl-4H-pyran-3,4-dicarboxylate, demonstrating the versatility of this compound in synthesizing biologically relevant molecules (Zonouzi et al., 2006).

Attachment of Magnetic Iron Oxide Nanoparticles onto Silica Particles

The reaction of amino-modified particles with tert-butylnitrite, creating diazonium surface functionality, allows the covalent attachment of magnetic iron oxide nanoparticles onto silica surfaces. This method has broad implications for surface science and material research, offering a versatile approach to creating magnetic hybrid materials (Griffete et al., 2012).

Properties

IUPAC Name

2-amino-4-tert-butylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2,3)7-5-12-8(11)6(7)4-10/h5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSLQRRXQXCXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

174 g (2 moles) of morpholine were added dropwise to a solution of 232 g (2 moles) of hydroxy-pinacolone and 132 g (2 moles) of malonic acid dinitrile in 500 ml of dimethylformamide, while cooling, in a manner such that the internal temperature did not rise above 40° C. After the reaction had ended, the reaction mixture was stirred into 5 liters of ice-water. The solid product which thereby precipitated was filtered off, washed with water and dried. 170 g of 2-amino-3-cyano-4-tert.-butyl-furan of melting point 86° C. were obtained in this manner.
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Two

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